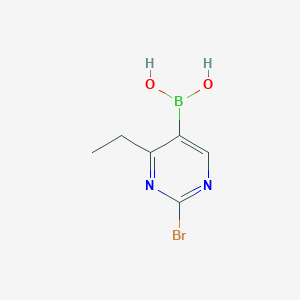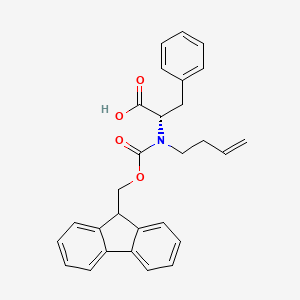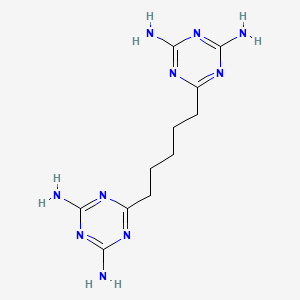
2-Amino-4-hydroxy-3,5-diiodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-hydroxy-3,5-diiodobenzonitrile is a chemical compound with the molecular formula C7H4I2N2O It is characterized by the presence of two iodine atoms, an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile typically involves the iodination of 2-Amino-4-hydroxybenzonitrile. One common method includes the use of iodine and iodic acid in ethanol as the solvent. The reaction is carried out under heating conditions for about one hour, resulting in a yield of approximately 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reactive iodine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-hydroxy-3,5-diiodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Coupling Reactions: The amino and hydroxyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodine and Iodic Acid: Used for the iodination process.
Ethanol: Common solvent for the reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the nitrile group.
Oxidizing Agents: Such as potassium permanganate for the oxidation of the hydroxyl group.
Major Products Formed
Substituted Benzonitriles: Through substitution reactions.
Amines and Carbonyl Compounds: Through reduction and oxidation reactions, respectively.
Applications De Recherche Scientifique
2-Amino-4-hydroxy-3,5-diiodobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxybenzonitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-diiodobenzonitrile:
2-Amino-3-cyano-4H-chromenes: Different core structure but similar functional groups, used in pharmacological research.
Uniqueness
2-Amino-4-hydroxy-3,5-diiodobenzonitrile is unique due to the presence of both iodine atoms and the combination of amino, hydroxyl, and nitrile groups
Propriétés
Numéro CAS |
102569-30-2 |
|---|---|
Formule moléculaire |
C7H4I2N2O |
Poids moléculaire |
385.93 g/mol |
Nom IUPAC |
2-amino-4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H4I2N2O/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1,12H,11H2 |
Clé InChI |
UZAIPMCYJQMSKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)O)I)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)



![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

